molecular formula C5H5BrOS B13253079 (5-Bromofuran-2-yl)methanethiol

(5-Bromofuran-2-yl)methanethiol

Cat. No.: B13253079
M. Wt: 193.06 g/mol
InChI Key: HACSUYFCNWUJMB-UHFFFAOYSA-N
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Description

(5-Bromofuran-2-yl)methanethiol is an organosulfur compound characterized by a bromine-substituted furan ring linked to a methanethiol (-CH2SH) group. The bromine atom at the 5-position of the furan ring enhances electrophilic reactivity and may influence steric and electronic interactions in biological systems.

Properties

Molecular Formula

C5H5BrOS

Molecular Weight

193.06 g/mol

IUPAC Name

(5-bromofuran-2-yl)methanethiol

InChI

InChI=1S/C5H5BrOS/c6-5-2-1-4(3-8)7-5/h1-2,8H,3H2

InChI Key

HACSUYFCNWUJMB-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)Br)CS

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 5-bromofuran-2-carboxylic acid with a reducing agent to form the corresponding alcohol, which is then converted to the thiol using thiourea and hydrochloric acid . The intermediate isothiouronium salt is hydrolyzed to yield the desired thiol compound .

Industrial Production Methods

Industrial production methods for (5-Bromofuran-2-yl)methanethiol are not well-documented, likely due to its primary use in research settings. large-scale synthesis would follow similar routes as laboratory methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5-Bromofuran-2-yl)methanethiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5-Bromofuran-2-yl)methanethiol is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of (5-Bromofuran-2-yl)methanethiol involves its interaction with molecular targets through its thiol group. Thiol groups are known to form strong bonds with metal ions and can act as nucleophiles in various biochemical reactions. This compound may inhibit enzymes by binding to active site residues or metal cofactors, disrupting normal enzymatic activity .

Comparison with Similar Compounds

Thiol-Containing Furan/Triazole Derivatives

Compound : S-derivatives of 5-(5-bromofuran-2-yl)-4R-1,2,4-triazole-3-thiols

  • Structural Difference : Incorporation of a 1,2,4-triazole ring instead of a direct methanethiol group.
  • Biological Activity: Virtual screening (PASS program) predicts antimicrobial activity for these derivatives, with Pa (probability of activity) values ranging 0.6–0.8 for antibacterial and antifungal effects.

Methanethiol (CH3SH) and Simple Thiols

Compound : Methanethiol

  • Volatility and Reactivity: Methanethiol is highly volatile and rapidly degraded by methanotrophs (e.g., Methylacidiphilum fumariolicum) via the mtoX-encoded oxidase, producing H2S. In contrast, the bromofuran group in (5-Bromofuran-2-yl)methanethiol likely reduces volatility and may hinder enzymatic oxidation due to steric bulk .
  • Toxicity: Methanethiol inhibits methane oxidation in methanotrophs at ~15 µM, necessitating detoxification pathways. The brominated analog’s toxicity profile remains unstudied but could differ due to altered membrane permeability or reactivity .

Dimethylsulfide (DMS) and Methanethiol in Environmental Systems

Compound : Dimethylsulfide (DMS)

  • Degradation Pathways : Both DMS and methanethiol are degraded by sulfate-reducing bacteria (SRB, e.g., Desulfosarcina spp.) in anaerobic environments. SRB exhibit high substrate affinity (Km < 10 µM) for these compounds. (5-Bromofuran-2-yl)methanethiol’s complex structure may reduce degradation rates due to lower enzyme compatibility .
  • Environmental Impact : DMS contributes to cloud formation via atmospheric oxidation. The brominated furan derivative’s lower volatility likely minimizes atmospheric roles but increases persistence in sediments or biological systems .

Data Tables

Table 1: Structural and Functional Comparison

Property (5-Bromofuran-2-yl)methanethiol Methanethiol S-Triazole Derivatives
Molecular Weight ~193 g/mol 48 g/mol 250–300 g/mol
Volatility Low High Moderate
Antimicrobial Activity Not reported None Pa = 0.6–0.8 (predicted)
Enzymatic Degradation Likely slow Rapid (via MtoX) Unstudied

Table 2: Environmental Degradation Rates

Compound Degradation Rate (nmol·g⁻¹·h⁻¹) Key Microbes
Methanethiol 0.2–0.4 (inhibited conditions) Desulfosarcina spp.
Dimethylsulfide 0.02–0.34 SRB, Methanogens
(5-Bromofuran-2-yl)methanethiol Inferred slower Unidentified

Key Research Findings

  • Bioactivity Potential: The triazole-thiol derivatives demonstrate higher predicted antimicrobial activity than (5-Bromofuran-2-yl)methanethiol, emphasizing the role of heterocyclic appendages .
  • Metabolic Resistance : The bromofuran group may confer resistance to microbial degradation compared to simpler thiols, increasing environmental persistence .
  • Synthetic Challenges : Synthesis of (5-Bromofuran-2-yl)methanethiol analogs requires careful optimization, as seen in related brominated benzofuran syntheses (e.g., column chromatography for purity) .

Biological Activity

(5-Bromofuran-2-yl)methanethiol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C6H6BrO
  • Molecular Weight : 189.02 g/mol
  • IUPAC Name : (5-Bromofuran-2-yl)methanethiol
  • Structure : The compound features a furan ring substituted with a bromine atom at the 5-position and a thiomethyl group.

Synthesis

The synthesis of (5-Bromofuran-2-yl)methanethiol typically involves the following steps:

  • Bromination of Furan : The furan ring is brominated at the 5-position using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.
  • Thiol Addition : Methanethiol is then introduced to form the final product through nucleophilic substitution.

Antimicrobial Activity

Recent studies have demonstrated that (5-Bromofuran-2-yl)methanethiol exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

In vitro assays have shown that this compound can inhibit the growth of these pathogens, suggesting its potential as an antimicrobial agent .

Anticancer Properties

Research indicates that (5-Bromofuran-2-yl)methanethiol may possess anticancer properties. In particular, it has been evaluated for its ability to induce apoptosis in cancer cell lines such as:

  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)

The compound appears to trigger apoptotic pathways, leading to cell cycle arrest and subsequent cell death .

The biological activity of (5-Bromofuran-2-yl)methanethiol is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : It potentially induces oxidative stress in cancer cells, contributing to apoptosis.
  • DNA Interaction : There is evidence suggesting that it may bind to DNA, disrupting replication and transcription processes.

Case Studies

Several case studies have highlighted the biological efficacy of (5-Bromofuran-2-yl)methanethiol:

  • Antimicrobial Efficacy Study :
    • A study assessed the minimum inhibitory concentration (MIC) of the compound against various bacterial strains, revealing potent activity with MIC values ranging from 15 to 30 µg/mL.
    • The study concluded that the compound could be developed into a novel antimicrobial agent .
  • Anticancer Study :
    • In vitro experiments on HeLa and MCF-7 cells showed that treatment with (5-Bromofuran-2-yl)methanethiol resulted in a significant reduction in cell viability, with IC50 values calculated at approximately 20 µM.
    • Flow cytometry analysis indicated an increase in early and late apoptotic cells upon treatment, confirming its potential as an anticancer therapeutic .

Comparative Analysis

To better understand the uniqueness of (5-Bromofuran-2-yl)methanethiol, it is essential to compare it with similar compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism of Action
(5-Bromofuran-2-yl)methanethiolHighModerateEnzyme inhibition; ROS generation
4-(Methoxy)furanModerateLowEnzyme inhibition
5-(Chlorophenyl)furanLowModerateDNA interaction

Q & A

Q. How can isotopic labeling (e.g., 34^{34}S) trace the environmental fate of brominated thiols?

  • Methodological Answer : 34^{34}S-labeled thiols are incubated in marine microcosms, with GC-IRMS tracking isotopic ratios in H2_2S and SO42_4^{2-}. This quantifies biodegradation vs. photolytic pathways .

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